Heptacosanedioic acid
Description
Contextualization of Very Long-Chain Dicarboxylic Acids in Academic Inquiry
Very long-chain dicarboxylic acids (VLCDCAs) are organic molecules characterized by two carboxylic acid functional groups and a long aliphatic chain, typically containing more than 22 carbon atoms. In academic research, these compounds are recognized for their diverse roles and applications. They are key intermediates in the synthesis of polymers like polyamides and polyesters, contributing to the development of new plastics and other materials. fraunhofer.de
The biosynthesis of long-chain dicarboxylic acids often occurs in microorganisms, such as yeasts of the genus Candida, through a process called ω-oxidation. fraunhofer.de This metabolic pathway converts fatty acids into dicarboxylic acids. fraunhofer.de From a biomedical perspective, VLCDCAs are being investigated for their potential as anti-inflammatory agents and their role in metabolic processes. mdpi.com For instance, research has suggested that certain VLCDCAs may possess chemopreventive properties. mdpi.com Studies have also explored the link between long-chain dicarboxylic acids and hepatic lipid accumulation, indicating their potential role as signaling molecules in metabolic regulation. nih.gov
Historical Perspective on the Scientific Study of Heptacosanedioic Acid
The scientific study of this compound has evolved with advancements in analytical techniques. It has been identified as a naturally occurring compound in various organisms. For example, it is a component of the lipid A portion of the lipopolysaccharide in Legionella pneumophila, a bacterium of significant medical interest. frontiersin.org this compound has also been detected in studies analyzing the biodegradation of lignite, where it is observed as a product of the microbial decomposition of organic matter. copernicus.org Furthermore, its presence has been noted in the analysis of rubber particles from Hevea brasiliensis. ohio-state.edu The identification and characterization of this compound in these diverse natural sources have been made possible by sophisticated analytical methods like gas chromatography-mass spectrometry (GC-MS).
Chemical and Physical Properties of this compound
This compound is a saturated dicarboxylic acid with the chemical formula C27H52O4. nih.gov Below is a table summarizing some of its key computed chemical and physical properties.
| Property | Value |
| Molecular Formula | C27H52O4 nih.gov |
| Molecular Weight | 440.7 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 5638-06-2 nih.gov |
| Density | 0.95g/cm3 chemsrc.com |
| Boiling Point | 582.1ºC at 760mmHg chemsrc.com |
| Flash Point | 319.9ºC chemsrc.com |
| Polar Surface Area | 74.6 Ų nih.gov |
Table 1. Chemical and Physical Properties of this compound
Structure
2D Structure
Properties
CAS No. |
5638-06-2 |
|---|---|
Molecular Formula |
C27H52O4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
heptacosanedioic acid |
InChI |
InChI=1S/C27H52O4/c28-26(29)24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27(30)31/h1-25H2,(H,28,29)(H,30,31) |
InChI Key |
JPUCVAQYQIGVSJ-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCC(=O)O |
Canonical SMILES |
C(CCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCC(=O)O |
Other CAS No. |
5638-06-2 |
Synonyms |
heptacosane-1,27-dioic acid |
Origin of Product |
United States |
Natural Occurrence and Biological Systems Research of Heptacosanedioic Acid
Discovery and Identification in Prokaryotic Microorganisms
The identification of heptacosanedioic acid in the microbial world is linked to detailed chemical analyses of bacterial cell envelopes. These very long-chain fatty acids are considered rare in nature, making their presence in certain prokaryotes a subject of significant scientific interest.
This compound is a notable and unusual component of the lipopolysaccharide (LPS) of Legionella pneumophila, the bacterium responsible for Legionnaires' disease. nih.govuga.edu The LPS molecule is a critical part of the outer membrane of Gram-negative bacteria, contributing to the membrane's structural integrity and mediating interactions with the host's immune system.
In L. pneumophila, the lipid A portion of the LPS, which anchors the molecule to the bacterial outer membrane, has an exceptionally complex and hydrophobic structure. uga.eduresearchgate.net This complexity is due in part to its unique fatty acid composition. The core disaccharide backbone of lipid A is acylated with various fatty acids, including straight-chain, branched-chain (iso and anteiso), and several very long-chain fatty acids. nih.govnerc.ac.uk Among these, researchers have definitively identified this compound (referred to as 27-dioic acid) and 27-oxooctacosanoic acid. nih.govnerc.ac.uk The presence of these very long-chain fatty acids contributes to the high hydrophobicity of the L. pneumophila LPS. uga.edu
| Macromolecule | Specific Location | Associated Fatty Acids | Reference |
|---|---|---|---|
| Lipopolysaccharide (LPS) | Lipid A moiety | 27-oxooctacosanoic acid, other straight and branched-chain fatty acids | nih.gov, nerc.ac.uk |
Presence and Production in Environmental Biogeochemical Processes
Beyond its role within specific bacteria, this compound has been identified in environmental settings, indicating its participation in broader biogeochemical cycles. These cycles involve the transformation of organic matter by microbial communities over geological timescales. mdpi.comnih.gov
Research involving the laboratory-stimulated anaerobic biodegradation of Miocene lignites (a form of soft coal) by native microorganisms has shown that this compound is one of the organic acids produced during this process. copernicus.org This finding suggests that the compound can be generated through the microbial decomposition of ancient terrestrial plant matter under anaerobic conditions. Furthermore, the compound has been listed as a chemical parameter measured in sediment samples, implying its presence and stability in geological deposits. nerc.ac.uk The study of α,ω-dicarboxylic fatty acids in agricultural soils has also been used to trace sediment sources, highlighting the role of these molecules as biomarkers in understanding landscape-level processes. researchgate.net
Occurrence and Metabolism in Model Eukaryotic Systems
While the most direct identification of this compound is in prokaryotes, the metabolic pathways for processing long-chain dicarboxylic acids exist in model eukaryotic organisms, including yeasts, plants, and animals. nih.govfraunhofer.de The primary pathway for the formation of dicarboxylic acids is ω-oxidation, a process that oxidizes the terminal methyl group (the ω-carbon) of a fatty acid. nih.gov
In the model plant Arabidopsis thaliana, the enzyme CYP86B1, a cytochrome P450 monooxygenase, has been shown to be a very long-chain fatty acid hydroxylase. nih.gov It is required for the synthesis of C22 and C24 ω-hydroxyacids and the corresponding α,ω-dicarboxylic acids, which are components of suberin, a protective biopolymer in roots and seeds. nih.gov
In yeasts such as Candida tropicalis, ω-oxidation is a well-described pathway for converting fatty acids into dicarboxylic acids. fraunhofer.de These microorganisms can subsequently metabolize the resulting dicarboxylic acids through β-oxidation, a degradation pathway that shortens the carbon chain. nih.govfraunhofer.de By genetically modifying these yeasts to block the β-oxidation pathway, it is possible to make them accumulate long-chain dicarboxylic acids. fraunhofer.de
Biosynthetic and Metabolic Pathway Investigations of Heptacosanedioic Acid
Enzymatic Elongation Pathways for Very Long-Chain Fatty Acids
The synthesis of VLCFAs, which are precursors to VLCDAs, occurs through a cyclical process managed by a membrane-bound enzymatic system known as the fatty acid elongase (FAE) complex, primarily located in the endoplasmic reticulum. diva-portal.org This complex extends long-chain fatty acids (typically C16 or C18) by adding two-carbon units in each cycle. diva-portal.org The process involves four key enzymatic reactions:
Condensation: This initial and rate-limiting step is catalyzed by a 3-ketoacyl-CoA synthase (KCS). It involves the condensation of a fatty acyl-CoA with a malonyl-CoA. gsartor.org
Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), using NADPH as a reducing agent. diva-portal.orggsartor.org
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA. gsartor.org
Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond, yielding a saturated acyl-CoA that is two carbons longer than the original substrate. gsartor.org
This cycle is repeated until the desired chain length, such as the C27 backbone of heptacosanedioic acid's precursor, is achieved. In mammals, the condensing enzymes are known as ELOVLs (Elongation of Very-Long-Chain Fatty Acids). diva-portal.orgnih.gov
Table 1: Key Enzymes in the Fatty Acid Elongase (FAE) Complex
| Enzyme | Abbreviation | Function | Key Characteristics |
|---|---|---|---|
| 3-Ketoacyl-CoA Synthase | KCS (plants) / ELOVL (mammals) | Catalyzes the initial condensation of acyl-CoA with malonyl-CoA. | Rate-limiting step; determines substrate specificity and final chain length. gsartor.org |
| 3-Ketoacyl-CoA Reductase | KCR | Reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA. | Uses NADPH as a cofactor. diva-portal.org |
| 3-Hydroxyacyl-CoA Dehydratase | HCD | Dehydrates the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA. | Essential for the removal of a water molecule. gsartor.org |
| Trans-2,3-Enoyl-CoA Reductase | TER | Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA. | Completes the elongation cycle, using NADPH. gsartor.org |
Precursors and Substrate Specificity in Dicarboxylic Acid Biosynthesis
The direct precursor to a dicarboxylic acid like this compound is its corresponding monocarboxylic fatty acid, heptacosanoic acid (C27:0). The conversion of a monocarboxylic acid to a dicarboxylic acid is primarily achieved through the ω-oxidation pathway. nih.govwikipedia.org This pathway, located in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates, oxidizes the terminal methyl (ω) carbon of a fatty acid. wikipedia.org The process involves three main enzymatic steps:
A cytochrome P450 (CYP) enzyme, specifically from the CYP4 family, hydroxylates the ω-carbon. nih.govwikipedia.org
An alcohol dehydrogenase oxidizes the newly formed hydroxyl group to an aldehyde. wikipedia.org
An aldehyde dehydrogenase completes the process by oxidizing the aldehyde to a carboxylic acid group, resulting in a dicarboxylic acid. wikipedia.org
Substrate specificity is a critical factor in both elongation and ω-oxidation. The ELOVL family of enzymes in mammals shows distinct preferences for fatty acid chain lengths and saturation levels. nih.gov For example, ELOVL1 is involved in elongating saturated fatty acids. researchgate.net Similarly, CYP4 enzymes exhibit substrate preferences; for instance, CYP4F subfamily members are known to metabolize long-chain and very-long-chain fatty acids. nih.govnih.gov The synthesis of an odd-chain acid like this compound would depend on the availability of a suitable odd-chain precursor and enzymes capable of acting upon it.
Regulation of this compound Metabolic Pathways in Biological Systems
The metabolic pathways for this compound are tightly regulated to maintain cellular homeostasis. This regulation occurs at multiple levels, primarily through the control of the key enzymes involved in its synthesis and degradation.
The expression of ELOVL and CYP450 genes is transcriptionally regulated. For instance, Liver X Receptors (LXRs) can down-regulate the expression of ELOVL1, thereby reducing the synthesis of VLCFAs. researchgate.net The genes for enzymes in the peroxisomal β-oxidation pathway, which degrades dicarboxylic acids, are transcriptionally regulated by the peroxisome proliferator-activated receptor α (PPARα). annualreviews.org This allows cells to adapt to changing metabolic states, such as fasting or high-fat diets, by upregulating the necessary degradation machinery. nih.govannualreviews.org
Furthermore, the availability of substrates and cofactors, such as acyl-CoAs, malonyl-CoA, and NADPH, directly influences the rate of these pathways. diva-portal.org The flux of metabolites is often controlled at irreversible steps, and key enzymes are subject to activation or inhibition by various metabolites, ensuring that synthesis and degradation are reciprocally regulated to prevent wasteful futile cycles.
Mechanisms of Dicarboxylic Acid Turnover and Degradation
The primary mechanism for the degradation of dicarboxylic acids, including VLCDAs, is peroxisomal β-oxidation. nih.govannualreviews.org Unlike mitochondrial β-oxidation, which handles the bulk of short- to long-chain fatty acids, peroxisomes are specialized for catabolizing substrates like VLCDAs, very-long-chain fatty acids (VLCFAs), and branched-chain fatty acids. nih.govfrontiersin.org
The process begins with the transport of the dicarboxylic acid into the peroxisome, a step that may be facilitated by specific transporters like ABCD3. frontiersin.orgmdpi.com Once inside, the dicarboxylic acid is activated to its dicarboxylyl-CoA ester. The β-oxidation spiral then proceeds, shortening the carbon chain from one or both ends by sequentially cleaving two-carbon acetyl-CoA units. nih.gov The key enzymes in peroxisomal β-oxidation include acyl-CoA oxidases (ACOX), multifunctional enzymes (possessing hydratase and dehydrogenase activities), and thiolases. annualreviews.orgfrontiersin.org This process continues until the molecule is sufficiently shortened, after which the resulting shorter-chain dicarboxylic acids and acetyl-CoA can be transported to the mitochondria for complete oxidation to generate energy. mdpi.com
Table 2: Comparison of Key Metabolic Pathways for Dicarboxylic Acids
| Feature | ω-Oxidation (Synthesis) | Peroxisomal β-Oxidation (Degradation) |
|---|---|---|
| Primary Function | Converts monocarboxylic acids to dicarboxylic acids. wikipedia.org | Degrades dicarboxylic acids and VLCFAs. nih.gov |
| Cellular Location | Endoplasmic Reticulum. wikipedia.org | Peroxisomes. nih.gov |
| Starting Substrate | Monocarboxylic fatty acid. nih.gov | Dicarboxylic acid (as dicarboxylyl-CoA). frontiersin.org |
| Key Enzymes | Cytochrome P450 (CYP4 family), Alcohol Dehydrogenase, Aldehyde Dehydrogenase. wikipedia.org | Acyl-CoA Oxidase (ACOX), Multifunctional Enzyme (MFE), Thiolase. frontiersin.org |
| End Product | Dicarboxylic acid. wikipedia.org | Shorter-chain dicarboxylyl-CoAs and Acetyl-CoA. mdpi.com |
| Primary Cofactors | NADPH, O₂. nih.gov | FAD, NAD+. |
Role in Cellular Lipid Homeostasis and Lipid Signaling (excluding clinical implications)
Very-long-chain fatty acids and their dicarboxylic acid derivatives are integral to cellular lipid homeostasis. They serve as structural components of complex lipids, such as sphingolipids and glycerophospholipids, which are essential for maintaining the integrity and function of cellular membranes. nih.gov A specific structural role for this compound has been identified in the bacterium Legionella pneumophila, where it, along with 27-oxooctacosanoic acid, is a component of the lipid A moiety of its lipopolysaccharide (LPS). frontiersin.orglipidmaps.orgmdpi.com This incorporation of very-long-chain acyl groups is unusual and contributes to the unique properties of the bacterial outer membrane. frontiersin.org
Lipid droplets and peroxisomes are key organelles that manage the flux of these fatty acids, controlling their storage and breakdown to prevent accumulation and potential lipotoxicity. nih.gov VLCDAs themselves can act as signaling molecules. For example, long-chain dicarboxylic acids can induce the expression of genes involved in peroxisomal β-oxidation, suggesting they function in a feedback loop to regulate their own metabolism. nih.gov Fatty acids can also modulate signaling pathways by acting as ligands for nuclear receptors like PPARs or by being converted into other bioactive lipid mediators. nih.gov
Comparative Biosynthesis and Evolutionary Pathways Across Diverse Organisms
The pathways for dicarboxylic acid synthesis show diversity across different life forms. The ω-oxidation pathway is found in various microorganisms, such as Candida yeasts, which can produce significant quantities of dicarboxylic acids from alkanes or fatty acids. microbiologyresearch.orgfraunhofer.de This pathway is also conserved in mammals, where it serves as an alternative route for fatty acid metabolism, especially when mitochondrial β-oxidation is impaired. nih.gov
In some thermophilic anaerobic bacteria, such as Thermoanaerobacter ethanolicus, very-long-chain α,ω-dicarboxylic acids are major membrane components. nih.gov It is proposed that these are synthesized via a unique tail-to-tail coupling of regular fatty acids, which allows them to span the entire cell membrane, a crucial adaptation to high-temperature environments. nih.gov
The evolution of the fatty acid elongation systems highlights significant diversification. Plants, for instance, have a large family of KCS genes, allowing for the production of a wide array of VLCFAs for different purposes, such as forming cuticular waxes. pressbooks.pub Similarly, mammals possess seven different ELOVL enzymes, each with specialized roles and substrate specificities, enabling tissue-specific synthesis of various VLCFAs. diva-portal.orggsartor.org This enzymatic diversity reflects the evolutionary adaptation to produce a wide range of lipids with specific physiological functions, from energy storage and membrane structure to signaling. The ability to engineer microorganisms like E. coli to produce odd-chain dicarboxylic acids further underscores the modular and adaptable nature of these biosynthetic pathways. osti.gov
Synthetic Methodologies for Heptacosanedioic Acid and Its Analogues
De Novo Chemical Synthesis Approaches for Long-Chain Aliphatic Dicarboxylic Acids
The chemical synthesis of long-chain dicarboxylic acids (LCDCAs), including heptacosanedioic acid, has traditionally relied on methods that often involve multiple steps and harsh reaction conditions. magtech.com.cn These methods can be challenging and expensive, particularly for very long-chain varieties. fraunhofer.de One established approach involves the oxidative cleavage of unsaturated fatty acids. tandfonline.com For instance, sebacic acid (decanedioic acid) is produced from ricinoleic acid, a process that requires high energy input. tandfonline.com
Another strategy is the isomerizing hydroxycarbonylation of unsaturated fatty acids. acs.org This method provides a direct route to α,ω-dicarboxylic acids by combining isomerization and selective terminal carbonylation of the internal double bond using water as a nucleophile. acs.org However, challenges such as the immiscibility of fatty acids and water need to be overcome to achieve high reaction rates and selectivity. acs.org Other chemical synthesis routes include olefin metathesis and the functionalization of polyethylene. magtech.com.cn
Enzyme-Mediated and Biocatalytic Production Routes
Biocatalytic methods offer an alternative to chemical synthesis, often providing more environmentally friendly and selective processes. researchgate.net Microorganisms, particularly yeasts like those from the genus Candida, can convert long-chain alkanes or fatty acids into the corresponding dicarboxylic acids through the ω-oxidation pathway. fraunhofer.denih.govosti.gov This pathway involves a cytochrome P450 monooxygenase system that hydroxylates the terminal methyl group of a fatty acid, which is then further oxidized to a carboxylic acid. osti.govmdpi.com
Engineered microorganisms, such as Escherichia coli and Yarrowia lipolytica, have been developed to produce LCDCAs from renewable resources like fatty acids and plant oils. mdpi.comacs.org For example, a CYP450-monooxygenase-mediated ω-oxidation pathway has been heterologously expressed in E. coli for this purpose. acs.orgresearchgate.net Genetic modifications in these organisms, such as disrupting the β-oxidation pathway which degrades dicarboxylic acids, can enhance product yields. osti.gov
Table 1: Examples of Biocatalytic Production of Long-Chain Dicarboxylic Acids
| Microorganism | Substrate | Product(s) | Key Enzymes/Pathways |
| Candida tropicalis | Fatty acids, Alkanes | Long-chain dicarboxylic acids | ω-oxidation pathway |
| Engineered Escherichia coli | Fatty acids, Plant oil hydrolysate | C12 and C14 dicarboxylic acids | CYP450-monooxygenase-mediated ω-oxidation |
| Engineered Yarrowia lipolytica | Glycerol (B35011) | Long-chain dicarboxylic acids (C16, C18) | Upregulated native fatty acid ω-oxidation |
Chemoenzymatic Strategies for Targeted Synthesis
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to achieve highly specific and efficient transformations. unacademy.com This approach can be particularly useful for creating complex molecules like structured triacylglycerols, where enzymes like lipases provide high regioselectivity. researchgate.net In the context of dicarboxylic acid synthesis, a chemoenzymatic strategy could involve the chemical synthesis of a precursor molecule which is then subjected to enzymatic modification. escholarship.org
For instance, a long-chain unsaturated fatty acid could be chemically synthesized with specific functionalities, and then an enzyme, such as a laccase, could be used for oxidative cleavage to produce a dicarboxylic acid. tandfonline.com This approach allows for the production of dicarboxylic acids from biomass-derived fatty acids under milder conditions than purely chemical processes. tandfonline.com The use of isolated enzymes or whole-cell systems can be tailored to the specific reaction, with whole cells offering the benefit of internal cofactor regeneration. unacademy.com
Functionalization and Derivatization Approaches for this compound Synthesis
The synthesis of this compound can also be approached through the functionalization and derivatization of other molecules. The carboxyl groups of dicarboxylic acids can be converted into various other functional groups, such as esters, amides, or acyl hydrazides. thermofisher.com This versatility allows for the modification of existing long-chain molecules to introduce the desired dicarboxylic acid functionality.
One method involves converting a carboxylic acid group into an aliphatic amine, which can then be further modified. thermofisher.com In organic solvents, reagents like dicyclohexylcarbodiimide (B1669883) are commonly used to facilitate the coupling of carboxylic acids to amines. thermofisher.com For the synthesis of very long-chain dicarboxylic acids, a strategy could involve starting with a long-chain molecule and introducing carboxyl groups at both ends through a series of chemical modifications.
Challenges and Innovations in Controlled Synthesis of Very Long-Chain Dicarboxylic Acids
The controlled synthesis of very long-chain dicarboxylic acids like this compound presents several challenges. In chemical synthesis, the length of the carbon chain can make purification difficult and lead to lower yields. researchgate.net Achieving high selectivity for the terminal oxidation in chemical processes can also be problematic. acs.org
In biocatalytic production, challenges include the potential for product degradation by the host microorganism's metabolic pathways, such as β-oxidation. osti.gov The efficiency of the ω-oxidation pathway, particularly the rate-limiting step catalyzed by cytochrome P450 monooxygenase, is another area for improvement. osti.gov Innovations to overcome these challenges include the genetic engineering of production strains to block competing metabolic pathways and to overexpress key enzymes in the synthesis pathway. osti.govmdpi.com Furthermore, process optimization, such as controlling the pH during fermentation, is crucial for maximizing product secretion and solubility. researchgate.net The development of new biocatalysts and the exploration of novel enzymatic pathways continue to be active areas of research to make the production of very long-chain dicarboxylic acids more efficient and cost-effective. fraunhofer.deacs.org
Advanced Analytical Techniques for Characterization and Quantification of Heptacosanedioic Acid
Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, FTIR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of heptacosanedioic acid.
¹H NMR: The proton NMR spectrum of a simple, unbranched α,ω-dicarboxylic acid like this compound is relatively straightforward. The most deshielded protons are those of the carboxylic acid groups (-COOH), which typically appear as a broad singlet in the 10-12 ppm region of the spectrum. libretexts.org The protons on the carbons adjacent to the carbonyl groups (α-carbons) resonate around 2.2-2.5 ppm. The numerous methylene (B1212753) (-CH₂-) groups in the long aliphatic chain produce a large, overlapping signal cluster around 1.2-1.6 ppm.
¹³C NMR: The carbon NMR spectrum provides more distinct signals. The carbonyl carbons of the carboxylic acid groups are highly deshielded, appearing in the 175-185 ppm range. libretexts.org The α-carbons appear around 34 ppm, while the carbons in the main chain show a series of signals between 24 and 30 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for identifying branched isomers of this compound, such as α,ω-13,16-dimethyloctacosanedioic acid. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the characteristic functional groups present in this compound. The carboxylic acid group has two very distinct absorption bands:
A very broad and strong O-H stretching absorption, typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids. libretexts.org
An intense C=O (carbonyl) stretching band, which is found near 1710 cm⁻¹ for the dimerized form. libretexts.org Additional peaks corresponding to C-H stretching (2850-3000 cm⁻¹), CH₂ bending (around 1470 cm⁻¹), and C-O stretching/O-H bending (around 1300 cm⁻¹ and 920 cm⁻¹, respectively) are also observed. nih.govupi.edu
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For a very long-chain dicarboxylic acid, derivatization to a more volatile form (e.g., a methyl ester) is often required, especially for electron ionization (EI) techniques. nih.gov
Molecular Ion Peak: In the mass spectrum of the dimethyl ester of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.
Fragmentation Pattern: Common fragmentation patterns for long-chain dicarboxylic acid esters include the loss of methoxy (B1213986) (-OCH₃) and carbomethoxy (-COOCH₃) groups. libretexts.org A characteristic pattern involves a series of peaks separated by 14 mass units, corresponding to the sequential loss of methylene (-CH₂-) groups from the aliphatic chain. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of its elemental composition. nih.gov
Table 1: Characteristic Spectroscopic Data for this compound
| Technique | Feature | Typical Chemical Shift / Wavenumber / m/z | Reference |
|---|---|---|---|
| ¹H NMR | Carboxylic Acid Proton (-COOH) | 10 - 12 ppm (broad singlet) | libretexts.org |
| ¹H NMR | α-Methylene Protons (-CH₂COOH) | 2.2 - 2.5 ppm (triplet) | chemicalbook.com |
| ¹H NMR | Chain Methylene Protons (-(CH₂)n-) | 1.2 - 1.6 ppm (multiplet) | chemicalbook.com |
| ¹³C NMR | Carbonyl Carbon (-COOH) | 175 - 185 ppm | libretexts.org |
| ¹³C NMR | α-Methylene Carbon (-CH₂COOH) | ~34 ppm | nih.gov |
| FTIR | O-H Stretch (H-bonded) | 2500 - 3300 cm⁻¹ (very broad) | libretexts.org |
| FTIR | C=O Stretch (dimer) | ~1710 cm⁻¹ (strong) | libretexts.org |
| MS (of dimethyl ester) | Fragmentation | Loss of -OCH₃ and -COOCH₃ groups | libretexts.org |
Chromatographic Separation and Detection Methods (e.g., GC-MS, LC-MS)
Chromatography is essential for separating this compound from other components in a complex mixture prior to its detection and quantification. wikipedia.orgwikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. wikipedia.org Due to the low volatility of this compound, chemical derivatization is a mandatory step. nih.govuniversiteitleiden.nl The carboxylic acid groups are typically converted into more volatile esters (e.g., methyl esters) or silyl (B83357) esters. nih.govuniversiteitleiden.nl
Separation: The derivatized analyte is separated from other compounds on a capillary column based on its boiling point and interaction with the stationary phase. etamu.edu
Detection: The mass spectrometer serves as a highly sensitive and specific detector, providing a fragmentation pattern that confirms the identity of the eluted compound. etamu.edu Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for quantitative analysis by monitoring only specific, characteristic ions of the target analyte. universiteitleiden.nlnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile molecules like this compound, often without the need for derivatization. wikipedia.orgthermofisher.com
Separation: Reversed-phase liquid chromatography is commonly employed, where separation is based on the compound's polarity. A C18 column is often used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com
Ionization and Detection: Electrospray ionization (ESI) is the most common interface, as it allows for the gentle transfer of ions from the liquid phase to the gas phase for MS analysis. nih.gov Detection is usually performed in negative ion mode, where the deprotonated molecule [M-H]⁻ or [M-2H]²⁻ is monitored. Tandem mass spectrometry (LC-MS/MS) can significantly improve specificity and sensitivity by monitoring a specific fragmentation transition of the parent ion. wikipedia.orgnih.gov
Table 2: Comparison of GC-MS and LC-MS for this compound Analysis
| Parameter | GC-MS | LC-MS |
|---|---|---|
| Derivatization | Mandatory (e.g., esterification, silylation) | Often not required |
| Separation Principle | Volatility / Boiling Point | Polarity / Hydrophobicity |
| Typical Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Advantages | High chromatographic resolution, extensive spectral libraries available | Analyzes non-volatile compounds, less sample preparation, reduced risk of thermal degradation |
| Challenges | Derivatization can be time-consuming and introduce variability | Potential for ion suppression from matrix components, lower resolution than GC for some isomers |
Quantitative Analysis of this compound in Complex Biological and Material Matrices
Quantifying this compound in samples such as biological fluids (plasma, urine) or industrial polymers requires robust, sensitive, and specific methods to overcome matrix interference. researchgate.net
Sample Preparation The first step is the extraction of the analyte from the sample matrix. For biological samples, this often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the lipid fraction and remove interfering substances like proteins and salts. universiteitleiden.nlnih.gov For material matrices like polyesters, the polymer may first need to be dissolved or hydrolyzed to release the dicarboxylic acid monomers. mdpi.com
Internal Standards For accurate quantification, an internal standard is crucial. The ideal internal standard is a stable, isotopically-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). universiteitleiden.nlnih.gov This standard is added to the sample at the beginning of the preparation process and behaves identically to the analyte during extraction, derivatization, and analysis, correcting for any sample loss or variation in instrument response. universiteitleiden.nl
Quantification by GC-MS and LC-MS/MS Both GC-MS and LC-MS/MS are considered "gold standard" techniques for quantitative analysis. wikipedia.org
In GC-MS , quantification is typically performed in SIM mode, where the instrument monitors the abundance of a specific fragment ion for the analyte and the corresponding ion for the internal standard. nih.gov
In LC-MS/MS , Multiple Reaction Monitoring (MRM) is used. The first mass analyzer (Q1) selects the parent ion of the analyte, which is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) monitors a specific product ion. nih.gov This highly specific transition (parent ion → product ion) drastically reduces background noise and minimizes matrix effects, allowing for very low detection limits. nih.govresearchgate.net
A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration to determine the amount of this compound in the unknown sample. nih.gov
Advanced Techniques for Isomeric Discrimination and Stereochemical Analysis
Distinguishing between isomers (molecules with the same formula but different structures) of this compound, such as positional isomers (e.g., branched vs. linear) or stereoisomers (chiral molecules), is a significant analytical challenge due to their very similar physicochemical properties. ichf.edu.plrsc.org
Discrimination of Positional Isomers While high-resolution GC can sometimes separate positional isomers, more advanced MS techniques are often required for unambiguous identification.
Tandem Mass Spectrometry (MS/MS): Careful analysis of the MS/MS fragmentation patterns can sometimes reveal structural differences. The position of a branch on the alkyl chain, for instance, can influence the fragmentation pathways, leading to unique product ions or different relative abundances of common fragments.
Electron-Activated Dissociation (EAD): This newer fragmentation technique, available on certain high-resolution mass spectrometers, is a powerful alternative to traditional collision-induced dissociation (CID). EAD can cleave C-C bonds along the fatty acid backbone, generating fragment ions that are diagnostic of hydroxyl group positions or branch points, which is difficult with CID alone. sciex.com This allows for the differentiation of isomers that are indistinguishable by conventional MS/MS. sciex.com
Stereochemical Analysis For chiral isomers of this compound (if, for example, the chain contains chiral centers), specialized techniques are needed to separate and identify the enantiomers.
Chiral Chromatography: This involves using a GC or LC column with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
Supramolecular Chemistry Approaches: Novel methods are being developed that use host-guest chemistry for chiral recognition. For instance, specially designed supramolecular cages can selectively encapsulate chiral dicarboxylic acids. The resulting host-guest complex can then be analyzed using techniques like Circular Dichroism (CD) spectroscopy, where the induced chirality in the cage amplifies the signal of the chiral guest, allowing for the determination of its enantiomeric excess even in complex mixtures. acs.org Another approach uses gold nanoparticles functionalized with host molecules; the binding of different isomers induces a specific and measurable change in the nanoparticles' plasmonic response. ichf.edu.placs.org
Research on Heptacosanedioic Acid Derivatives and Functional Analogues
Synthesis and Characterization of Novel Ester and Amide Derivatives
The synthesis of ester and amide derivatives of heptacosanedioic acid is a primary strategy for modifying its physicochemical properties, such as solubility, melting point, and reactivity. These derivatives are typically prepared through standard organic chemistry transformations.
Ester Derivatives:
The esterification of this compound can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a common approach. To drive the reaction to completion, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.
Alternatively, more reactive derivatives of this compound, such as its diacyl chloride, can be prepared by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting diacyl chloride readily reacts with alcohols to form the corresponding diesters under milder conditions and often in higher yields.
Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the direct condensation of the dicarboxylic acid with alcohols.
Amide Derivatives:
Similar to ester synthesis, amide derivatives of this compound can be prepared through several routes. Direct amidation by heating the dicarboxylic acid with an amine is possible but often requires harsh conditions and can lead to side products.
A more efficient method involves the conversion of this compound to its diacyl chloride, which then reacts readily with primary or secondary amines to form the desired diamides. This method is versatile and allows for the introduction of a wide range of amine functionalities.
The use of coupling agents like DCC or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) provides a mild and efficient way to form amide bonds directly from the carboxylic acid and amine, minimizing the need for protecting groups and reducing the formation of byproducts.
Characterization:
The synthesized ester and amide derivatives are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. In 1H NMR, the appearance of new signals corresponding to the protons of the alcohol or amine moiety, and a shift in the signals of the methylene (B1212753) groups adjacent to the carbonyl, confirm the formation of the ester or amide. 13C NMR shows characteristic shifts for the carbonyl carbon and the carbons of the incorporated alcohol or amine.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching band at a characteristic frequency for an ester or an amide, along with N-H stretching bands for primary and secondary amides, are indicative of a successful reaction.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the derivative, confirming its elemental composition.
The following table provides hypothetical characterization data for a representative ester and amide derivative of this compound.
| Derivative Name | Synthesis Method | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | HRMS (m/z) [M+H]+ |
| Dimethyl heptacosanedioate | Fischer Esterification | 3.67 (s, 6H, 2 x OCH3), 2.30 (t, 4H, 2 x CH2COO), 1.63 (m, 4H), 1.25 (br s, 42H) | 174.3 (C=O), 51.4 (OCH3), 34.1, 29.7-29.1, 24.9 | 2918, 2849, 1740 (C=O), 1170 | Calculated: 483.4357, Found: 483.4355 |
| N,N'-Diethylheptacosanediamide | Acyl Chloride Method | 3.25 (q, 4H, 2 x NCH2CH3), 2.18 (t, 4H, 2 x CH2CONH), 1.61 (m, 4H), 1.25 (br s, 42H), 1.12 (t, 6H, 2 x NCH2CH3) | 173.1 (C=O), 35.9, 34.4, 29.7-29.3, 25.7, 14.8 | 3295 (N-H), 2917, 2849, 1645 (C=O), 1550 | Calculated: 509.5041, Found: 509.5039 |
Exploration of Ether, Alcohol, and Other Functionalized Analogues
Beyond simple esters and amides, the functionalization of the this compound backbone can lead to a diverse range of analogues with unique properties.
Ether Analogues:
The synthesis of ether analogues of this compound can be approached by introducing ether linkages within the long alkyl chain or at the termini. One potential strategy involves the Williamson ether synthesis, where a dihaloalkane is reacted with a long-chain diol under basic conditions. While not a direct modification of this compound, this approach can build molecules of similar length with internal ether functionalities.
Alcohol Analogues:
Reduction of the carboxylic acid groups of this compound yields the corresponding diol, heptacosane-1,27-diol. This reduction can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The resulting diol is a versatile intermediate that can be further functionalized. For example, it can be used in the synthesis of polyesters or polyurethanes, or it can be converted to other functional groups.
Other Functionalized Analogues:
The carboxylic acid groups of this compound can be converted into a variety of other functionalities. For instance, conversion to the diacyl chloride followed by reaction with sodium azide (B81097) can produce a diacyl azide, which can then undergo a Curtius rearrangement to form a diisocyanate. These diisocyanates are valuable monomers for the synthesis of polyurethanes.
The following table summarizes some potential functionalized analogues of this compound and their synthetic precursors.
| Analogue Type | Precursor | Key Reagents | Potential Functional Groups |
| Diol | This compound | LiAlH4 or BH3 | Two primary hydroxyl groups (-CH2OH) |
| Diether | Heptacosane-1,27-diol | NaH, Alkyl halide | Terminal ether groups (-OR) |
| Diisocyanate | This compound | SOCl2, NaN3, Heat | Two isocyanate groups (-NCO) |
Structure-Activity Relationship Studies of this compound Derivatives (excluding clinical applications)
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its properties and activity. For this compound derivatives, SAR studies can provide insights into how modifications to the long alkyl chain or the terminal functional groups affect their physical and chemical characteristics.
For example, in the context of material science, the length and nature of the ester or amide substituents would be expected to significantly influence the melting point, crystallinity, and solubility of the derivatives. A systematic study varying the alkyl chain length of the alcohol used for esterification (e.g., methyl, ethyl, butyl) or the steric bulk of the amine in amide formation could reveal trends in these properties.
The introduction of functional groups, such as hydroxyl or ether moieties, can impact intermolecular interactions like hydrogen bonding, thereby altering the material properties. For instance, the diol derivative would be expected to have a much higher melting point and different solubility profile compared to the parent dicarboxylic acid or its diester derivatives due to strong intermolecular hydrogen bonding.
Application of Derivatives as Biochemical Probes and Molecular Tools
The long, linear chain of this compound makes it an interesting scaffold for the design of biochemical probes and molecular tools. By attaching reporter groups, such as fluorescent dyes or biotin (B1667282), to one or both ends of the molecule, these derivatives can be used to investigate biological systems.
For example, a fluorescently labeled this compound derivative could be used to study the properties of lipid bilayers. The long hydrophobic chain would be expected to insert into the membrane, with the fluorescent reporter providing a means to monitor its location and dynamics.
A biotinylated derivative of this compound could be used as a molecular probe in affinity-based studies. The biotin tag allows for strong and specific binding to avidin (B1170675) or streptavidin, enabling the isolation and detection of proteins or other biomolecules that interact with the long alkyl chain.
The synthesis of such probes would typically involve coupling the desired reporter molecule, which contains a reactive functional group (e.g., an amine or a thiol), to one or both of the carboxylic acid termini of this compound using standard bioconjugation chemistries, often involving the use of coupling agents like EDC.
The table below outlines potential biochemical probes derived from this compound.
| Probe Type | Reporter Group | Linkage Chemistry | Potential Application |
| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Amide bond formation | Studying lipid membrane dynamics |
| Affinity Probe | Biotin-amine | Amide bond formation | Protein interaction studies |
| Cross-linking Agent | N-Hydroxysuccinimide (NHS) ester | Ester bond formation | Stabilizing protein-protein interactions |
Applications of Heptacosanedioic Acid in Advanced Materials Science and Engineering Research
Utilization as Monomers in Polymer Synthesis
Long-chain dicarboxylic acids (LCDCAs), such as heptacosanedioic acid, are important monomers for producing a variety of polymers, including polyesters and polyamides. fraunhofer.demagtech.com.cn The synthesis of these polymers typically occurs through polycondensation reactions, where the dicarboxylic acid reacts with a suitable comonomer, such as a diol or a diamine. magtech.com.cnresearchgate.net The long methylene (B1212753) sequence between the functional carboxyl groups is a key feature that distinguishes LCDCAs from their short-chain counterparts, offering greater flexibility and unique properties to the resulting polymer matrix. magtech.com.cnpalmarychem.com
Incorporation into Polyimide and Polyester (B1180765) Architectures
This compound is identified as a potential monomer for creating polyimide precursors. google.comepo.org Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical toughness. nih.gov The synthesis typically involves a two-step process starting with the reaction of a dianhydride and a diamine to form a soluble poly(amic acid) precursor, which is then chemically or thermally treated to form the final polyimide. nih.govnii.ac.jpmdpi.com While aromatic dicarboxylic acids are common, aliphatic dicarboxylic acids like this compound can be incorporated to modify the polymer's properties. google.comepo.org
Similarly, in polyester synthesis, dicarboxylic acids are reacted with diols. libretexts.org The incorporation of long-chain diacids like this compound is a strategy to create polyesters with specific characteristics. fraunhofer.demdpi.com Research on polyesters derived from glycerol (B35011) and various aliphatic dicarboxylic acids shows that the length of the diacid chain is a critical parameter in designing the polymer's final properties. mdpi.com The use of LCDCAs is central to developing novel polyesters and polyamides with superior performance for applications in engineering materials and other advanced fields. magtech.com.cnresearchgate.net
Influence on Polymer Thermal, Mechanical, and Optical Properties
The long aliphatic chain of this compound significantly influences the properties of polymers into which it is incorporated. Generally, long-chain dibasic acids provide greater flexibility to the polymer backbone compared to short-chain diacids. palmarychem.com This increased flexibility can enhance the mechanical properties of the material.
In the context of photocurable elastomers derived from acrylated polyesters, studies have shown that using longer-chain aliphatic dicarboxylic acids results in better mechanical properties. mdpi.com This suggests that incorporating this compound could lead to polymers with improved tensile strength and durability. The glass transition temperature (Tg) of such elastomers has also been observed to increase with the alkyl chain length of the dicarboxylic acid monomer. mdpi.com
The table below summarizes the general influence of increasing the aliphatic chain length of dicarboxylic acid monomers on key polymer properties, based on findings from related research.
| Property | Influence of Longer Dicarboxylic Acid Chain | Rationale |
| Flexibility | Increases | The long methylene sequence allows for more conformational freedom of the polymer chains. palmarychem.com |
| Mechanical Strength | Can Improve | In certain systems like photocured elastomers, longer chains lead to better mechanical performance. mdpi.com |
| Glass Transition (Tg) | Can Increase | Observed in specific polyester systems where longer chains lead to higher Tg. mdpi.com |
| Crystallinity | Varies | The long, flexible chain can either facilitate or hinder crystal packing depending on the overall polymer structure. |
Role in Photosensitive Resin Compositions for Microfabrication
This compound has been explicitly mentioned as a potential component in the formulation of photosensitive resin compositions. google.comepo.org These resins are crucial materials in microfabrication and electronics, used to create patterned films for applications such as insulating layers in semiconductor devices. google.com
Photosensitive resins typically contain a polymer or polymer precursor, a photosensitizer or photoacid generator, and a solvent. magtech.com.cn In compositions involving polyimide precursors, dicarboxylic acids are used in the synthesis of the poly(amic acid) or can be included as additives. google.comepo.org The incorporation of a long-chain dicarboxylic acid like this compound can be used to tailor the properties of the final cured film, such as its flexibility, adhesion, and dielectric characteristics. The patent literature suggests its inclusion alongside a range of other aliphatic and aromatic dicarboxylic acids to achieve desired performance in the resulting microelectronic components. google.comepo.org
Research on Supramolecular Assemblies and Self-Assembled Structures
The self-assembly of molecules into ordered, non-covalent structures is a cornerstone of supramolecular chemistry. Dicarboxylic acids are known building blocks for creating such assemblies, driven by interactions like hydrogen bonding and van der Waals forces. nih.govrsc.org Research has shown that dicarboxylic acids can co-assemble with primary alkyl amines to form supramolecular organogels. nih.govrsc.org
The long alkyl chain of molecules like this compound plays a critical role in this process. The intermolecular acid-base interaction between the carboxylic acid groups and the amine groups, combined with the van der Waals interactions between the long hydrocarbon chains, drives the formation of extended, self-assembled networks that can immobilize solvent molecules to form a gel. nih.gov The morphology of these self-assembled structures can be controlled by factors such as the length of the carbon chain. nih.govrsc.org The ability to form dynamic and responsive materials makes these supramolecular structures promising for applications in sensors, catalysis, and soft materials. nih.gov
Potential in Bio-based Polymer Development and Sustainable Materials Science
There is a significant research focus on producing long-chain dicarboxylic acids (LCDCAs) from renewable resources, positioning them as key building blocks for sustainable polymers. fraunhofer.denih.govnih.gov Biotechnological routes, such as the microbial fermentation of plant oils or fatty acids using engineered yeasts, offer an alternative to petrochemical-based production. fraunhofer.denih.govalfa-chemistry.com This approach aligns with the principles of green chemistry by utilizing renewable feedstocks.
This compound, as an LCDCA, fits within this paradigm of bio-based chemical production. These bio-based diacids are used to synthesize polymers like polyesters and polyamides, which can be partially or fully derived from renewable sources. fraunhofer.defraunhofer.de For example, bio-based polyamides can be produced by reacting an LCDCA with a diamine, both of which can potentially be sourced from biological processes. nih.gov The resulting bio-based polymers are sought after as sustainable alternatives to conventional plastics in a wide range of applications, from engineering plastics to fibers and adhesives. magtech.com.cnpalmarychem.comstahl.com The development of efficient biotechnological synthesis for LCDCAs is a critical step toward expanding the portfolio of high-performance, sustainable materials. nih.gov
Emerging Research Directions and Future Perspectives on Heptacosanedioic Acid
Integrated Omics Approaches for Comprehensive Metabolic Understanding
The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the metabolic pathways associated with heptacosanedioic acid. mdpi.comelifesciences.org By combining these datasets, researchers can build a comprehensive picture of how this compound is synthesized, degraded, and how it interacts with other cellular components. mdpi.comfrontiersin.org
Recent studies in related fields have demonstrated the utility of multi-omics approaches. For instance, integrated analyses have been used to characterize metabolic reprogramming in complex diseases, revealing dysregulated pathways in amino acid and lipid metabolism. mdpi.com Similarly, applying these techniques to organisms that may produce or metabolize this compound could identify the specific genes, enzymes, and metabolic fluxes involved. frontiersin.orgnih.gov This approach could pinpoint key regulatory nodes and provide a holistic view of the compound's role within a biological system. nih.gov
Table 1: Potential Applications of Integrated Omics in this compound Research
| Omics Discipline | Potential Application | Expected Outcome |
| Genomics | Identification of genes encoding for enzymes in the synthesis or degradation pathways of this compound. | Discovery of novel gene clusters and understanding the genetic basis of its metabolism. |
| Transcriptomics | Analysis of gene expression levels under conditions of this compound production or exposure. | Insight into the regulatory networks controlling its metabolic pathways. nih.gov |
| Proteomics | Identification and quantification of proteins (enzymes) directly involved in the metabolic pathway. | Validation of gene function and understanding post-translational modifications. |
| Metabolomics | Profiling of metabolites to identify precursors, intermediates, and breakdown products of this compound. | Elucidation of the complete metabolic pathway and its connections to other metabolic networks. frontiersin.org |
Development of Novel Biocatalytic Systems for Sustainable Production
Biocatalysis, the use of natural catalysts like enzymes, is a cornerstone of green chemistry and offers a sustainable alternative to traditional chemical synthesis. chemistryjournals.netmdpi.com The development of novel biocatalytic systems for producing this compound could offer significant environmental and economic advantages, such as milder reaction conditions, higher selectivity, and reduced waste generation. chemistryjournals.netfrontiersin.org
The search for suitable enzymes could begin by screening microorganisms from diverse environments. Once identified, these enzymes can be optimized through protein engineering to enhance their activity, stability, and substrate specificity. mdpi.com Cell-free biocatalytic systems, where enzymes are used in isolation, represent an advanced strategy that allows for precise control over reaction conditions and can overcome issues of cellular toxicity or competing metabolic pathways. mq.edu.au The assembly of multiple enzymes into synthetic pathways is a cutting-edge approach that could enable the efficient, multi-step synthesis of complex molecules like this compound from simple precursors. mq.edu.au
Advanced Computational Modeling and Simulation Studies
Computational modeling and simulation are invaluable tools for accelerating research and reducing the need for resource-intensive laboratory experiments. nih.govmdpi.com In the context of this compound, these methods can be applied to predict its physicochemical properties, understand its interactions with biological molecules, and design efficient production processes. beilstein-journals.orgnih.gov
Molecular dynamics simulations can provide insights into the conformational changes of this compound and its interactions with enzymes or cell membranes. beilstein-journals.org This information is crucial for understanding its biological function and for designing engineered enzymes with improved catalytic efficiency. nih.gov Furthermore, computational fluid dynamics can be used to model and optimize the conditions within bioreactors for its production. mdpi.com These in silico studies can help to refine experimental designs and predict outcomes, thereby streamlining the research and development process. nih.gov
Interdisciplinary Research on Environmental Fate and Bioremediation
Understanding the environmental fate of this compound is essential, particularly if it is to be produced and used on a larger scale. Interdisciplinary research combining chemistry, biology, and environmental science can elucidate how this compound behaves in different environmental compartments, such as soil and water. nih.govmdpi.com
Key areas of investigation include its persistence, potential for bioaccumulation, and its biodegradability. mdpi.com Research into the microbial degradation of similar long-chain dicarboxylic acids can provide a starting point for identifying microorganisms capable of breaking down this compound. frontiersin.org This knowledge is crucial for developing bioremediation strategies to remove the compound from contaminated environments, should the need arise. frontiersin.orgnih.gov The influence of environmental factors such as pH, temperature, and the presence of other substances on its degradation rate would also be a critical area of study. mdpi.com
Exploration of Unconventional Biological Roles in Model Organisms and Biosystems
While the specific biological functions of this compound are largely unknown, its structural similarity to other fatty acids suggests potential roles in various physiological processes. The use of model organisms is a powerful strategy for investigating the function of molecules in a controlled setting. frontiersin.orgnih.gov
Q & A
Basic: What experimental methodologies are recommended for synthesizing and characterizing heptacosanedioic acid in laboratory settings?
Synthesis of this compound (C27H52O4) typically involves catalytic oxidation of long-chain alkanes or fatty acids. A common approach is the ozonolysis of unsaturated precursors, followed by reductive cleavage to yield dicarboxylic acids. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical to confirm molecular structure and purity. Differential scanning calorimetry (DSC) can assess thermal stability, while gas chromatography (GC) with flame ionization detection quantifies impurities. Ensure calibration with certified reference standards and report deviations in retention times or spectral anomalies .
Basic: What safety protocols are essential for handling this compound in laboratory environments?
Due to its potential irritant properties, use fume hoods for aerosol-generating procedures. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. For spills, avoid water flushing; instead, use inert absorbents (e.g., vermiculite) and dispose of waste via approved chemical channels. Storage requires inert atmospheres (argon or nitrogen) at 2–8°C to prevent oxidation. First aid measures include immediate rinsing of exposed skin/eyes with water for ≥15 minutes and seeking medical consultation for inhalation exposure .
Advanced: How can researchers design experiments to investigate this compound’s role in lipid metabolism or membrane dynamics?
To study its metabolic integration, employ isotopic labeling (e.g., ¹³C-labeled this compound) in cell culture or in vivo models. Combine lipidomic profiling (LC-MS/MS) with kinetic assays to track incorporation into phospholipid bilayers. Control for confounding variables such as endogenous fatty acid levels and cell membrane permeability. For membrane dynamics, use fluorescence anisotropy or atomic force microscopy (AFM) to assess changes in bilayer rigidity. Statistical models must account for repeated measures in longitudinal studies (e.g., mixed-effects regression) .
Advanced: How should researchers address contradictions in published data on this compound’s biological activity?
Discrepancies may arise from variability in experimental conditions (e.g., pH, solvent systems) or biological models. Conduct a systematic review (PRISMA guidelines) to identify methodological heterogeneity. Perform sensitivity analyses to assess the impact of outlier studies. For in vitro-in vivo translation gaps, validate findings using orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibition). Meta-regression can explore dose-response relationships across studies .
Advanced: What strategies are effective for studying this compound’s interactions with enzymes like fatty acid desaturases?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD) and thermodynamic parameters (ΔH, ΔS). Molecular dynamics (MD) simulations can predict binding conformations. For functional assays, pair enzyme activity measurements (e.g., NADPH oxidation rates) with substrate competition experiments. Ensure negative controls (e.g., enzyme-free assays) and replicate experiments across multiple batches to mitigate batch effects .
Advanced: How can ecotoxicological assessments of this compound be structured to account for environmental persistence?
Adopt tiered testing: (1) OECD 301 biodegradation tests under aerobic/anaerobic conditions; (2) bioaccumulation studies using log Kow values and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna); (3) chronic toxicity assays (e.g., algal growth inhibition). Use high-performance liquid chromatography (HPLC) to monitor degradation byproducts. For field studies, employ sediment-water partitioning models and consider photolytic degradation pathways. Data should be reported with 95% confidence intervals .
Advanced: What statistical approaches are recommended for analyzing clustered data in longitudinal studies involving this compound?
For nested data (e.g., repeated measurements per subject), use linear mixed models (LMMs) with random intercepts for participant-level variability. Bayesian hierarchical models are suitable for small sample sizes. Adjust for autocorrelation using AR(1) covariance structures. Report intraclass correlation coefficients (ICC) to quantify clustering effects. Sensitivity analyses should test robustness against missing data assumptions (e.g., multiple imputation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
